molecular formula C9H18N2O2S B13226545 4-(Pyrrolidine-1-sulfonyl)piperidine

4-(Pyrrolidine-1-sulfonyl)piperidine

Cat. No.: B13226545
M. Wt: 218.32 g/mol
InChI Key: RDNPZBRGWKNJRE-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)piperidine is a chemical compound that features both a pyrrolidine and a piperidine ring These rings are nitrogen-containing heterocycles, which are commonly found in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine typically involves the reaction of pyrrolidine with piperidine in the presence of a sulfonylating agent. One common method is to react pyrrolidine with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-sulfonyl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-(Pyrrolidine-1-sulfonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)piperidine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrogen atoms in the pyrrolidine and piperidine rings can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidine-1-sulfonyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with the sulfonyl group

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-pyrrolidin-1-ylsulfonylpiperidine

InChI

InChI=1S/C9H18N2O2S/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9/h9-10H,1-8H2

InChI Key

RDNPZBRGWKNJRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCNCC2

Origin of Product

United States

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